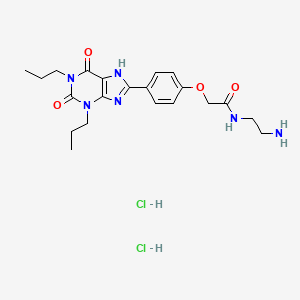
黄嘌呤胺类似物(二盐酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthine amine congener dihydrochloride (XAC dihydrochloride) is a potent Adenosine A1 receptor and A2 receptor antagonist with IC50 values of 1.8 and 114 nM, respectively . It acts as a convulsant agent in mice models .
Synthesis Analysis
Xanthine and its derivatives belong to the class of purine alkaloids. They are natural bases holding nitrogen atoms within the molecular structure, and they have an effective pharmacological alteration in both animals and human beings . Various synthetic strategies have been adopted to synthesize xanthine moiety and its derivatives .Molecular Structure Analysis
The molecular structure of Xanthine amine congener dihydrochloride is composed of a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms .Chemical Reactions Analysis
Xanthine amine congener dihydrochloride is more potent as a convulsant than either caffeine or theophyllin in infusion studies at the dosage 39.8 mg/kg .Physical And Chemical Properties Analysis
The molecular weight of Xanthine amine congener dihydrochloride is 501.41 . It has good solubility in DMSO .科学研究应用
Adenosine Receptor Modulation
XAC is a potent, nonselective adenosine receptor antagonist. It interacts with adenosine receptors A1 and A2B more strongly than A2A. These receptors are crucial in various physiological processes, including neurotransmission, immune response, and cardiovascular regulation. By blocking these receptors, XAC may influence signaling pathways related to inflammation, vasodilation, and tissue protection .
Cardiovascular Research
In cardiovascular studies, XAC has been investigated for its effects on coronary resistance and adenosine concentrations. Researchers have explored its impact on hypoxic conditions, venous function, and epicardial adenosine levels. Understanding XAC’s role in modulating adenosine signaling pathways could lead to novel therapeutic strategies for heart-related conditions .
Neuroprotection and Neurodegenerative Diseases
Given its adenosine receptor antagonism, XAC may have neuroprotective properties. Researchers have explored its potential in mitigating neuronal damage caused by ischemia, oxidative stress, or neuroinflammation. Investigating XAC’s impact on neurodegenerative disorders (such as Alzheimer’s or Parkinson’s disease) remains an exciting avenue for future research .
Cancer Therapy
XAC’s ability to modulate adenosine receptors makes it an intriguing candidate for cancer therapy. Adenosine signaling influences tumor growth, immune response, and angiogenesis. By targeting these receptors, XAC could enhance the efficacy of existing anticancer treatments or serve as an adjuvant therapy .
Inflammatory Disorders
Adenosine receptors play a critical role in regulating inflammation. XAC’s antagonistic effects on these receptors may impact inflammatory pathways. Researchers have explored its potential in conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to unravel its precise mechanisms and therapeutic implications .
Pain Management
Adenosine receptors are involved in pain perception. XAC’s modulation of these receptors could influence pain thresholds. Investigating its analgesic properties and potential synergy with existing pain medications could lead to novel pain management strategies .
作用机制
Target of Action
Xanthine amine congener (dihydrochloride), also known as XAC, is a potent antagonist for both Adenosine A1 and A2 receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in many physiological processes.
Mode of Action
XAC interacts with its targets, the Adenosine A1 and A2 receptors, by binding to these receptors and blocking their activity . The IC50 values, which represent the concentration of XAC required to inhibit 50% of the receptors, are 1.8 nM for A1 and 114 nM for A2 receptors .
Biochemical Pathways
Adenosine receptors are known to be involved in a wide range of biological processes, including inflammation, neurotransmission, and smooth muscle contraction . By blocking these receptors, XAC could potentially affect these processes.
Pharmacokinetics
It’s known that the compound is more potent as a convulsant when administered via infusion at a dosage of 398 mg/kg . It has no effects when administered via an intraperitoneal (i.p.) injection, with the seizure threshold exceeding 1000 mg/kg . This suggests that the route of administration can significantly impact the bioavailability and effects of XAC.
Result of Action
XAC acts as a convulsant agent in mouse models . This means that it can induce seizures, which are rapid and uncontrolled electrical discharges in the brain. This effect is likely due to its antagonistic action on adenosine receptors, which play a role in regulating neuronal excitability.
Action Environment
The action of XAC can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or lipids, could potentially influence the compound’s interaction with its targets.
安全和危害
未来方向
Xanthine and its derivatives have shown numerous pharmacological activities and have attracted much synthetic interest due to their numerous pharmacological activities . They have been developed as anti-alzheimer’s and anti-parkinsonism, anti-cancer, anti-asthmatic, anti-diabetic, anti-depressant and anxiolytic, analgesic and anti-inflammatory, diuretic, anti-epileptic, anti-tuberculosis, anti-microbial, sirtuin inhibitors and ligands of adenosine receptor subtypes .
属性
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4.2ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNTWECSNGWFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthine amine congener (dihydrochloride) | |
Q & A
Q1: What is the primary molecular target of Xanthine Amine Congener (dihydrochloride)?
A1: Xanthine Amine Congener (dihydrochloride) acts as a potent antagonist of adenosine receptors. []
Q2: Which adenosine receptor subtype does Xanthine Amine Congener (dihydrochloride) primarily target?
A2: Research indicates that Xanthine Amine Congener (dihydrochloride) exhibits higher affinity for A1 adenosine receptors compared to other subtypes. [] This suggests that its effects are primarily mediated through antagonism of this receptor subtype. []
Q3: What are the downstream consequences of Xanthine Amine Congener (dihydrochloride) binding to adenosine receptors?
A3: By blocking adenosine receptors, Xanthine Amine Congener (dihydrochloride) prevents adenosine from binding to and activating these receptors. This can lead to diverse physiological effects depending on the tissue and specific receptor subtypes involved. For instance, in the heart, it can affect heart rate and atrioventricular nodal conduction. []
Q4: Can Xanthine Amine Congener (dihydrochloride) influence adenosine levels?
A4: Yes, studies show that Xanthine Amine Congener (dihydrochloride) can increase interstitial and venous adenosine concentrations due to blocking adenosine receptors. [] This occurs as a compensatory mechanism in response to receptor blockade.
Q5: What is the molecular formula and weight of Xanthine Amine Congener (dihydrochloride)?
A5: Detailed spectroscopic data for this specific compound is limited in the provided research. Please refer to chemical databases like PubChem or ChemSpider for comprehensive information.
Q6: What is known about the material compatibility of Xanthine Amine Congener (dihydrochloride)?
A6: The provided research primarily focuses on the pharmacological aspects of Xanthine Amine Congener (dihydrochloride) and does not offer specific insights into its material compatibility.
Q7: Does Xanthine Amine Congener (dihydrochloride) exhibit any known catalytic properties?
A7: Xanthine Amine Congener (dihydrochloride) is primarily recognized for its antagonist activity on adenosine receptors. The provided research does not suggest any inherent catalytic properties associated with this compound.
Q8: Have computational chemistry approaches been employed to study Xanthine Amine Congener (dihydrochloride)?
A8: The provided research does not provide specific details on the application of computational chemistry methods like simulations, calculations, or QSAR models to study Xanthine Amine Congener (dihydrochloride).
Q9: How do structural modifications of Xanthine Amine Congener (dihydrochloride) affect its activity?
A9: Research indicates that the addition of a fluorophore to Xanthine Amine Congener (dihydrochloride) can significantly alter its pharmacological properties, potentially leading to allosteric antagonism or competitive antagonism depending on the specific fluorophore and linker used. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2803651.png)

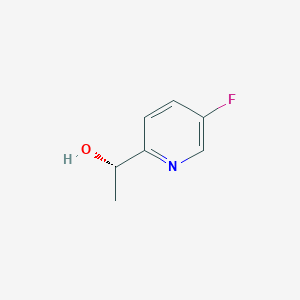
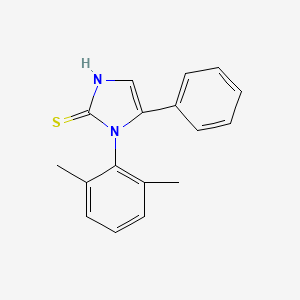
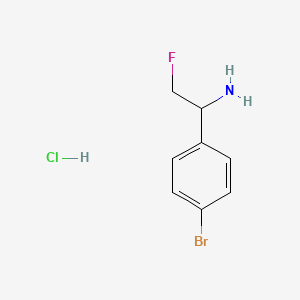



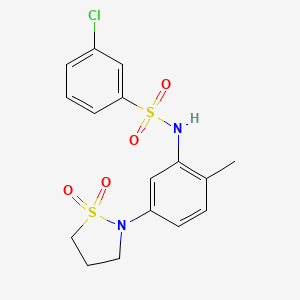
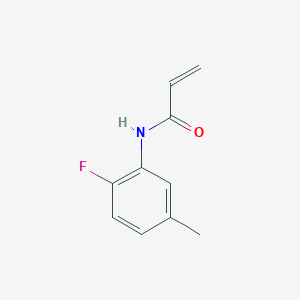
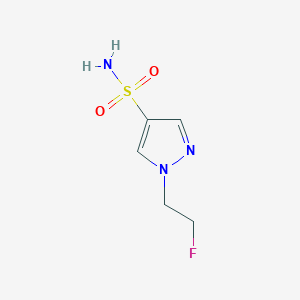

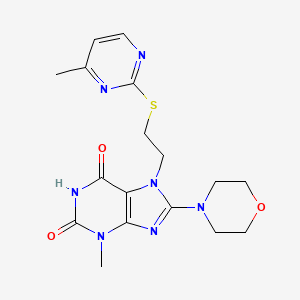
![(4-Methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide](/img/structure/B2803672.png)